molecular formula C9H12N2O4 B1212438 diethyl 1H-pyrazole-3,5-dicarboxylate CAS No. 37687-24-4

diethyl 1H-pyrazole-3,5-dicarboxylate

Cat. No. B1212438
CAS RN: 37687-24-4
M. Wt: 212.2 g/mol
InChI Key: MBWXLICVQZUJOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 1H-pyrazole-3,5-dicarboxylate and related derivatives often involves multi-step chemical processes. For example, a novel route for synthesizing substituted pyrazole through 3+2 annulation method described the preparation of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing the complexity and versatility in the synthesis of pyrazole derivatives (S. Naveen et al., 2021).

Molecular Structure Analysis

The structural properties of diethyl 1H-pyrazole-3,5-dicarboxylate have been extensively investigated. Studies utilizing density functional theory (DFT) have provided insights into the vibrational frequencies, electronic spectra, and geometric configurations of the molecule. Such analyses reveal the molecule's stability and reactivity, which are crucial for its applications in chemical synthesis and material science (N. U. Sri et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving diethyl 1H-pyrazole-3,5-dicarboxylate demonstrate its reactivity and potential as a building block in organic synthesis. For instance, its sodium salt forms stable complexes with various compounds, indicating its utility as an amphiphilic receptor. This property is significant for the development of supramolecular structures and the exploration of chemical interactions (F. Reviriego et al., 2006).

Scientific Research Applications

Amphiphilic Receptor for Dopamine and Amphetamines

Diethyl 1H-pyrazole-3,5-dicarboxylate, in its sodium salt form, has been found to interact with dopamine and amphetamines, forming stable complexes. This interaction led to the formation of a double helical supramolecular structure when combined with (+)-amphetamine (Reviriego et al., 2006).

Vibrational and Electronic Spectra Analysis

The vibrational and electronic spectra of Diethyl 1H-pyrazole-3,5-dicarboxylate have been extensively studied. The structure and vibrational frequencies of the compound have been investigated using density functional theory, with a focus on its hyperpolarizabilities and electric dipole moments (Sri et al., 2012).

Synthesis of Key Intermediates in Pharmaceutical Compounds

A new process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the production of darolutamide, has been developed using diethyl pyrazole-3,5-dicarboxylate. This process is significant for being safe and suitable for scaling up, avoiding the use of explosive diazo reagents (Poszávácz et al., 2023).

Formation of Ammonium Pyrazolate Salts

Diethyl 1H-pyrazole-3,5-dicarboxylate reacts with primary amines to form ammonium pyrazolate salts. This reaction has been confirmed through 13C and 15N CPMAS NMR studies (Navarro et al., 2006).

Anticancer Properties

Pyrazole derivatives, synthesized from compounds like diethyl 1H-pyrazole-3,5-dicarboxylate, have shown promising results in in vitro antiproliferative activity tests, outperforming established anticancer agents like paclitaxel (Jose, 2017).

Synthesis of Mononuclear Coordination Complexes

Diethyl 1H-pyrazole-3,5-dicarboxylate has been used in the synthesis of novel pyrazole-dicarboxylate acid derivatives. These derivatives were then used to create mononuclear coordination complexes with CuII and CoII, showcasing their potential in the formation of complex molecular structures (Radi et al., 2015).

Safety And Hazards

Diethyl 1H-pyrazole-3,5-dicarboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

diethyl 1H-pyrazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-3-14-8(12)6-5-7(11-10-6)9(13)15-4-2/h5H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWXLICVQZUJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191124
Record name 3,5-Diethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 1H-pyrazole-3,5-dicarboxylate

CAS RN

37687-24-4
Record name 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37687-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethoxycarbonylpyrazole
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 37687-24-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97126
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Diethoxycarbonylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
NU Sri, K Chaitanya, MVS Prasad, V Veeraiah… - Journal of Molecular …, 2012 - Elsevier
The vibrational and electronic spectra of diethyl 1H-pyrazole-3,5-dicarboxylate (DE1H35DC) are reported and discussed. In this work the structural properties and vibrational …
Number of citations: 19 www.sciencedirect.com
C Foces-Foces, ML Rodríguez… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title structure, C9H12N2O4·0.33H2O, the molecules are present as two conformers, one of which is disordered. Another type of disorder involves N—N—H/H—N—N tautomerism. …
Number of citations: 6 scripts.iucr.org
F Reviriego, F Olmo, P Navarro, C Marín… - Parasitology, 2017 - cambridge.org
The synthesis and antiprotozoal activity of some simple dialkyl pyrazole-3,5-dicarboxylates (compounds 2–6) and their sodium salts (pyrazolates) (compounds 7–9) against …
Number of citations: 14 www.cambridge.org
C Yin, F Huo, F Gao, P Yang - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The crystal structure of the title compound, C9H12N2O4, has been determined in the monoclinic space group P21/c. There are two molecules in the asymmetric unit and the two …
Number of citations: 5 scripts.iucr.org
F Reviriego, MI Rodríguez-Franco… - Journal of the …, 2006 - ACS Publications
The sodium salt of the diethyl 1H-pyrazole-3,5-dicarboxylate (2) of amphiphilic character is able to interact with (+)-amphetamine, (+)-methamphetamine, and dopamine, yielding stable …
Number of citations: 40 pubs.acs.org
SW Wright, EP Arnold, X Yang - Tetrahedron Letters, 2018 - Elsevier
The alkylation of ethyl 1H-pyrazole-3-carboxylate with a variety of alkylating agents in the presence of K 2 CO 3 was found to largely favor the formation of ethyl 1-substituted pyrazole-3-…
Number of citations: 9 www.sciencedirect.com
G Vinciarelli, G Barreca, M Coppola… - European Journal of …, 2022 - Wiley Online Library
Ethyl diazoacetate (EDA), which is easily prepared from ethyl glycinate and NaNO 2 , reacts in situ with alkynes in a water micelle environment without organic solvent to form pyrazoles. …
P Navarro, F Reviriego, I Alkorta… - Magnetic …, 2006 - Wiley Online Library
The crystals obtained by mixing equimolar amounts of diethyl 1H‐pyrazole‐3,5‐dicarboxylate and the primary amines phenethylamine and homoveratrylamine are ammonium …
R Bharathi, N Santhi - Journal of Theoretical and Computational …, 2017 - World Scientific
The pyrazole compounds 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl) benzonitriles (4–6) have been synthesized and characterized by …
Number of citations: 6 www.worldscientific.com
IA Omotayo, S Banjo, OT Emmanuel, LD Felix… - 2023 - researchgate.net
Pyrazole derivatives are heterocyclic compounds recognized to possess a wide range of biological and pharmacological activities. 1, 2 The unique properties of pyrazoles have been …
Number of citations: 0 www.researchgate.net

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